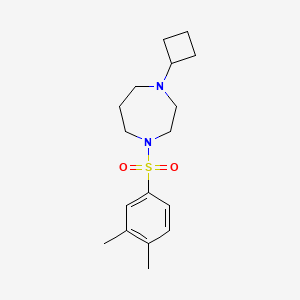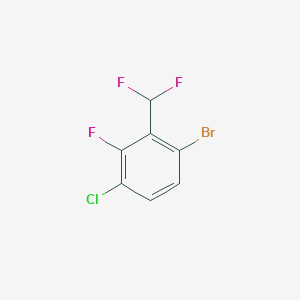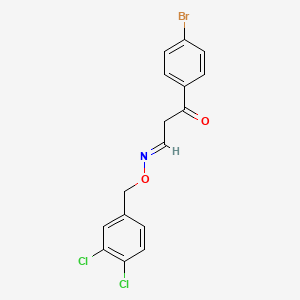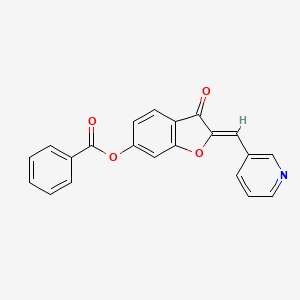
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane, also known as DCDP, is a synthetic compound that belongs to the class of diazepanes. Diazepanes are a group of organic compounds that contain a seven-membered diazepine ring. DCDP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders. 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has also been studied for its effects on the central nervous system, including its ability to modulate GABA receptors and inhibit glutamate release. These properties make 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Mechanism of Action
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane exerts its effects on the central nervous system by modulating GABA receptors and inhibiting glutamate release. GABA is an inhibitory neurotransmitter that regulates neuronal activity in the brain. 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and seizures. Glutamate is an excitatory neurotransmitter that is involved in neuronal communication and plasticity. 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane inhibits the release of glutamate, leading to a reduction in excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of epilepsy and neurodegenerative disorders. 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has been shown to modulate GABA receptors and inhibit glutamate release, leading to a reduction in neuronal activity and excitotoxicity.
Advantages and Limitations for Lab Experiments
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a multi-step process that yields high yields and purity of 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane. However, 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane. One area of research is the development of 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the effects of 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane on other neurotransmitter systems, such as dopamine and serotonin. Additionally, 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease, and further research is needed to explore its therapeutic potential in these conditions.
Conclusion
In conclusion, 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane is a synthetic compound that has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has anxiolytic, sedative, anticonvulsant, and neuroprotective effects, and it modulates GABA receptors and inhibits glutamate release. 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, such as its limited solubility in water and potential toxicity at high doses. Future research on 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane should focus on the development of analogs with improved pharmacological properties and the investigation of its effects on other neurotransmitter systems.
Synthesis Methods
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane can be synthesized using a multi-step process that involves the reaction of cyclobutanone with 3,4-dimethylbenzenesulfonyl chloride and ammonia gas. The reaction yields an intermediate product, which is then treated with sodium borohydride to obtain the final product, 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane. The synthesis method has been optimized to achieve high yields and purity of 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane.
properties
IUPAC Name |
1-cyclobutyl-4-(3,4-dimethylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-14-7-8-17(13-15(14)2)22(20,21)19-10-4-9-18(11-12-19)16-5-3-6-16/h7-8,13,16H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYCBMQLMUQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2950776.png)
![N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950778.png)
![Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2950779.png)
![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)
![Methyl 3-[(4-chlorophenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2950790.png)

![4-[4-(4-Ethoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2950792.png)
